![molecular formula C19H32ClNO2 B5058495 1-(4-isopropyl-3-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5058495.png)
1-(4-isopropyl-3-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride
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Overview
Description
"1-(4-isopropyl-3-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride" represents a complex organic compound with potential for various scientific applications. Its structure suggests it could have interactions within biological systems, leading to interest in its synthesis, structure analysis, and property evaluation.
Synthesis Analysis
The synthesis of compounds similar to "1-(4-isopropyl-3-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride" involves multi-step organic reactions, typically starting from simpler aromatic compounds and building complexity through reactions such as acylation, alkylation, and hydroxylation. For instance, compounds with structural similarities have been synthesized through methods that focus on selective N-methyl-D-aspartate (NMDA) antagonist properties, incorporating hydroxyl groups into piperidine rings to modify adrenergic affinity and neuroprotective capabilities (Chenard et al., 1995).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of aromatic rings, a piperidine moiety, and a propanol chain, making them versatile in their potential interactions and functions. Studies like those on the crystal and molecular structure of related compounds shed light on their conformation and the impact of substitutions on their overall shape and reactivity (Khan et al., 2013).
properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.ClH/c1-14(2)19-6-5-18(11-16(19)4)22-13-17(21)12-20-9-7-15(3)8-10-20;/h5-6,11,14-15,17,21H,7-10,12-13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQXIGKSBOSDGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC(=C(C=C2)C(C)C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropyl-3-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride |
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